molecular formula C7H10N2 B102484 N,N-dimethylpyridin-3-amine CAS No. 18437-57-5

N,N-dimethylpyridin-3-amine

Cat. No.: B102484
CAS No.: 18437-57-5
M. Wt: 122.17 g/mol
InChI Key: JEDHEXUPBRMUMB-UHFFFAOYSA-N
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Description

N,N-dimethylpyridin-3-amine is an organic compound with the molecular formula C(7)H({10})N(_2). It is a derivative of pyridine, where the nitrogen atom at the third position is bonded to two methyl groups. This compound is known for its utility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • From 3-chloropyridine: : One common method involves the reaction of 3-chloropyridine with dimethylamine. This reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

    3-chloropyridine+dimethylamineN,N-dimethylpyridin-3-amine+HCl\text{3-chloropyridine} + \text{dimethylamine} \rightarrow \text{this compound} + \text{HCl} 3-chloropyridine+dimethylamine→this compound+HCl

  • From 3-aminopyridine: : Another method involves the methylation of 3-aminopyridine using formaldehyde and formic acid (Eschweiler-Clarke reaction). This reaction is carried out under acidic conditions and involves the following steps:

    3-aminopyridine+formaldehyde+formic acidThis compound+CO2+H2O\text{3-aminopyridine} + \text{formaldehyde} + \text{formic acid} \rightarrow \text{this compound} + \text{CO}_2 + \text{H}_2\text{O} 3-aminopyridine+formaldehyde+formic acid→this compound+CO2​+H2​O

Industrial Production Methods

Industrial production of this compound often involves large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N,N-dimethylpyridin-3-amine can undergo oxidation reactions to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    This compound+H2O2This compound N-oxide+H2O\text{this compound} + \text{H}_2\text{O}_2 \rightarrow \text{this compound N-oxide} + \text{H}_2\text{O} This compound+H2​O2​→this compound N-oxide+H2​O

  • Reduction: : This compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are typically used.

    This compound+LiAlH43-aminopyridine+LiAlH3\text{this compound} + \text{LiAlH}_4 \rightarrow \text{3-aminopyridine} + \text{LiAlH}_3 This compound+LiAlH4​→3-aminopyridine+LiAlH3​

  • Substitution: : this compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom. For example, it can react with alkyl halides to form quaternary ammonium salts.

    This compound+R-XThis compound-R+X\text{this compound} + \text{R-X} \rightarrow \text{this compound-R}^+ \text{X}^- This compound+R-X→this compound-R+X−

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: this compound N-oxide

    Reduction: 3-aminopyridine

    Substitution: Quaternary ammonium salts

Scientific Research Applications

N,N-dimethylpyridin-3-amine has a wide range of applications in scientific research:

  • Chemistry: : It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions. Its ability to donate electron pairs makes it valuable in the formation of metal complexes.

  • Biology: : In biological research, it is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

  • Medicine: : This compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

  • Industry: : It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism by which N,N-dimethylpyridin-3-amine exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, donating electron pairs to metal centers to form stable complexes. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

N,N-dimethylpyridin-3-amine can be compared with other dimethyl-substituted amines and pyridine derivatives:

  • N,N-dimethylaniline: : Similar in structure but with an aromatic benzene ring instead of a pyridine ring. It is less basic due to the electron-withdrawing nature of the benzene ring.

  • N,N-dimethylpyridin-2-amine: : Similar but with the dimethylamino group at the second position. This positional isomer has different reactivity and steric properties.

  • N,N-dimethylpyridin-4-amine: : Another positional isomer with the dimethylamino group at the fourth position. It also exhibits different chemical behavior compared to this compound.

This compound is unique due to its specific position of the dimethylamino group, which influences its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

N,N-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9(2)7-4-3-5-8-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDHEXUPBRMUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171564
Record name 3-Pyridinamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18437-57-5
Record name 3-Pyridinamine, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018437575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylpyridin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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